Potassium clavulanate, from Streptomyces clavuligerus

Description

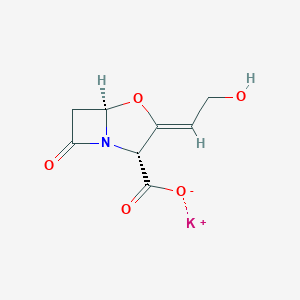

Clavulanate Potassium is a semi-synthetic beta-lactamase inhibitor isolated from streptomyces. Clavunalate potassium contains a beta-lactam ring and binds strongly to beta-lactamase at or near its active site. This protects other beta-lactam antibiotics from beta-lactamase catalysis. This drug is used in conjunction with beta-lactamase susceptible penicillins to treat infections caused by beta-lactamase producing organisms.

CLAVULANATE POTASSIUM is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1984 and has 6 approved and 6 investigational indications.

See also: Clavulanic Acid (has active moiety); Amoxicillin; Clavulanate Potassium (component of).

Structure

3D Structure of Parent

Properties

CAS No. |

61177-45-5 |

|---|---|

Molecular Formula |

C8H9KNO5 |

Molecular Weight |

238.26 g/mol |

IUPAC Name |

potassium (2R,3Z,5R)-3-(2-hydroxyethylidene)-7-oxo-4-oxa-1-azabicyclo[3.2.0]heptane-2-carboxylate |

InChI |

InChI=1S/C8H9NO5.K/c10-2-1-4-7(8(12)13)9-5(11)3-6(9)14-4;/h1,6-7,10H,2-3H2,(H,12,13);/b4-1-;/t6-,7-;/m1./s1 |

InChI Key |

FERIANDDKNFRJI-JSYANWSFSA-N |

Isomeric SMILES |

C1[C@@H]2N(C1=O)[C@H](/C(=C/CO)/O2)C(=O)O.[K] |

Canonical SMILES |

C1C2N(C1=O)C(C(=CCO)O2)C(=O)O.[K] |

Other CAS No. |

61177-45-5 |

Pictograms |

Flammable; Irritant; Health Hazard |

Related CAS |

58001-44-8 (Parent) |

Synonyms |

BRL 14151 BRL-14151 BRL14151 Clavulanate Clavulanate Potassium Clavulanate, Potassium Clavulanate, Sodium Clavulanic Acid Clavulanic Acid, Monopotassium Salt Clavulanic Acid, Monosodium Salt MM 14151 MM-14151 MM14151 Potassium Clavulanate Potassium, Clavulanate Sodium Clavulanate |

Origin of Product |

United States |

Scientific Premise of β Lactamase Inhibition and Synergistic Molecular Design

The effectiveness of many penicillin and cephalosporin (B10832234) antibiotics is threatened by bacterial resistance, frequently mediated by β-lactamase enzymes. These enzymes hydrolyze the β-lactam ring, a core structural component of these antibiotics, rendering them inactive. wikipedia.orgmdpi.com Clavulanic acid, a β-lactam compound isolated from Streptomyces clavuligerus, addresses this challenge, not through potent intrinsic antibacterial activity, but by acting as a powerful inhibitor of β-lactamase enzymes. wikipedia.orgfrontiersin.org

The inhibitory action of clavulanic acid is a classic example of "suicide inhibition" or mechanism-based inactivation. wikipedia.org Its molecular structure is similar enough to β-lactam antibiotics to be recognized by the β-lactamase enzyme. wikipedia.org The clavulanate molecule covalently bonds to a serine residue within the active site of the enzyme, forming a stable acyl-enzyme intermediate. wikipedia.orgfrontiersin.orgnih.govresearchgate.net This initial binding is followed by a series of chemical rearrangements of the clavulanate structure, which ultimately leads to the irreversible inactivation of the β-lactamase. wikipedia.orgacs.org

This mechanism forms the basis of synergistic molecular design, where clavulanic acid is combined with a β-lactamase-susceptible antibiotic. mdpi.com By neutralizing the primary defense of resistant bacteria, clavulanic acid restores the efficacy of its partner antibiotic. wikipedia.orgmdpi.com This combination strategy has been pivotal in combating infections caused by β-lactamase-producing organisms. mdpi.com The design of novel β-lactamase inhibitors often uses the structure and mechanism of clavulanic acid as a foundation, aiming to create molecules with even broader activity or enhanced stability. mdpi.comnih.gov

Table 1: Comparison of Selected β-Lactamase Inhibitors

| Inhibitor | Class | Mechanism of Action | Key Features |

|---|---|---|---|

| Clavulanic Acid | Traditional β-lactam | Irreversible "suicide" inhibitor; forms a covalent bond with the active site serine. wikipedia.orgmdpi.com | Effective against many Class A β-lactamases; often combined with amoxicillin (B794). mdpi.comfrontiersin.org |

| Sulbactam | Traditional β-lactam | Structurally similar to clavulanic acid; acts as an irreversible inhibitor. mdpi.com | Possesses some intrinsic antibacterial activity; combined with ampicillin. mdpi.com |

| Tazobactam | Traditional β-lactam | Irreversible inhibitor. mdpi.com | Broad-spectrum activity against many plasmid-mediated β-lactamases; combined with piperacillin. mdpi.com |

| Avibactam | Non-β-lactam | Reversible, covalent inhibitor. mdpi.com | Broad-spectrum, including against some Class C and D enzymes, and KPC carbapenemases. mdpi.com |

| Vaborbactam | Non-β-lactam (boronic acid-based) | Reversible inhibitor. mdpi.com | Potent against Class A carbapenemases like KPC. mdpi.com |

Fundamental Contributions of Cellulose in Multifunctional Material Systems

Cellulose (B213188), the most abundant biopolymer on Earth, is a cornerstone of multifunctional material systems due to its exceptional properties. mdpi.comncsu.edu Derived from sources like wood pulp and bacteria, it is renowned for being biocompatible, biodegradable, and non-toxic, making it a prime candidate for biomedical applications. researchgate.netresearchgate.net Its versatility allows it to be processed into various forms, including fibers, films, hydrogels, and nanostructures, each offering unique advantages for scientific applications. ncsu.eduresearchgate.net

In the pharmaceutical and biomaterial fields, cellulose and its derivatives are extensively used as excipients to construct advanced drug delivery systems. researchgate.netresearchgate.net One of the most common derivatives, Microcrystalline Cellulose (MCC), is produced by the partial acid hydrolysis of α-cellulose. ijpsjournal.comzenodo.org MCC is highly valued for its excellent compressibility and binding capacity, which are crucial for manufacturing robust tablets via direct compression. amstermicrocell.incelluloseankit.com It also functions as a disintegrant, absorbing water to swell and break tablets apart, which facilitates the rapid release of active ingredients. amstermicrocell.incelluloseankit.com

The emergence of nanocellulose—comprising cellulose nanocrystals (CNCs) and cellulose nanofibers (CNFs)—has opened new avenues for material design. tandfonline.comfrontiersin.org With at least one dimension in the nanoscale, these materials possess a large specific surface area, high mechanical strength, and unique surface chemistry due to an abundance of hydroxyl groups. tandfonline.comiipseries.org These hydroxyl groups can be chemically modified to tailor surface properties and control interactions with bioactive molecules. tandfonline.commdpi.com Nanocellulose can form stable hydrogels and porous 3D networks that are ideal for encapsulating and controlling the release of therapeutic agents. tandfonline.comfrontiersin.org

Table 2: Forms of Cellulose and Their Functions in Material Systems

| Cellulose Form | Key Properties | Primary Functions in Material Systems |

|---|---|---|

| Microcrystalline Cellulose (MCC) | High compressibility, chemical inertness, good flowability, high purity. ijpsjournal.comamstermicrocell.incelluloseankit.com | Binder/Filler: Provides bulk and ensures tablet integrity. ijpsjournal.comcelluloseankit.comDisintegrant: Promotes rapid tablet breakup. amstermicrocell.inMatrix Former: Used in controlled-release systems. ijpsjournal.com |

| Cellulose Nanofibers (CNF) | High aspect ratio, flexibility, high surface area, ability to form entangled networks. tandfonline.com | Reinforcing Agent: Enhances mechanical strength of composites. tandfonline.comHydrogel Former: Creates stable, porous 3D structures for drug delivery and tissue engineering. frontiersin.org |

| Cellulose Nanocrystals (CNC) | High crystallinity, rod-like shape, high stiffness, modifiable surface chemistry. tandfonline.comiipseries.org | Nanofiller: Improves mechanical and barrier properties of polymers. osti.govStabilizer: Used in emulsions and suspensions. iipseries.orgTemplate: For creating ordered nanostructures. osti.gov |

| Bacterial Cellulose (BC) | High purity (free of lignin (B12514952)/hemicellulose), high water retention, ultrafine nanofiber network. mdpi.comdiva-portal.org | Wound Dressing: Provides a moist environment and can be loaded with antimicrobials. frontiersin.orgdiva-portal.orgScaffold: For tissue engineering and 3D cell culture. frontiersin.orgDrug Carrier: High surface area allows for loading and controlled release. mdpi.com |

Research Imperatives for Tailored Clavulanate Cellulose Interactions

Precision Synthesis of Potassium Clavulanate-Cellulose Dilutions

The synthesis of potassium clavulanate diluted with cellulose is a multi-step process that requires careful control of reaction conditions to yield a stable, high-purity product. This process often begins with the fermentation of Streptomyces clavuligerus to produce clavulanic acid. smolecule.com

Solvent-Mediated Crystallization Processes and Cellulose Integration

Solvent-mediated crystallization is a critical step in the preparation of potassium clavulanate-cellulose. One common method involves dissolving a clavulanic acid intermediate, such as clavulanic tert-butylamine (B42293) powder, in a solvent like isopropyl alcohol. google.comgoogle.com A solution of potassium ethylhexanoate in isopropyl alcohol is then added to this mixture to induce the crystallization of potassium clavulanate. google.comgoogle.com Following crystallization, microcrystalline cellulose powder is introduced to the mixture. google.comgoogle.com The final composite is then obtained through suction filtration, washing, and drying. google.comgoogle.com

The use of co-solvents can enhance the effectiveness of additives in controlling crystallization, leading to improved crystal morphology and incorporation of the additive into the crystal lattice. whiterose.ac.uk The choice of solvent and the precise control of parameters such as pH and temperature are crucial for achieving the desired product characteristics. For instance, one method specifies controlling the temperature between 28-30°C and adjusting the pH to 5.8-6.2 with glacial acetic acid. google.comgoogle.com

A key aspect of this process is the creation of a 1:1 mixture of potassium clavulanate and cellulose, which enhances the stability of the otherwise hygroscopic potassium clavulanate. biosynth.comgoogle.com

Table 1: Parameters in Solvent-Mediated Crystallization of Potassium Clavulanate-Cellulose

| Parameter | Value/Condition | Source |

| Starting Material | Clavulanic tert-butylamine powder | google.comgoogle.com |

| Solvent | Isopropyl alcohol | google.comgoogle.com |

| Potassium Source | Potassium ethylhexanoate-isopropyl alcohol solution | google.comgoogle.com |

| Cellulose Source | Microcrystalline cellulose powder | google.comgoogle.com |

| Temperature | 28-30°C | google.comgoogle.com |

| pH | 5.8-6.2 | google.comgoogle.com |

| Final Ratio | 1:1 Potassium Clavulanate to Cellulose | biosynth.comgoogle.com |

Considerations for Intermediate Precursors in Clavulanate Synthesis

The biosynthesis of clavulanic acid originates from primary metabolic precursors. nih.gov Research has identified L-arginine and a C3 unit derived from either pyruvate (B1213749) or glyceraldehyde-3-phosphate as the key building blocks. researchgate.netfrontiersin.org The biosynthetic pathway proceeds through several intermediates, including the monocyclic β-lactam, proclavaminic acid, and the bicyclic intermediate, clavaminic acid. nih.gov The conversion of clavaminic acid to clavulanic acid involves a critical stereochemical inversion of the ring structure. nih.gov

One of the earliest proposed intermediates in the pathway is N2-(2-carboxyethyl)arginine (CEA). pnas.org This is followed by the formation of the monocyclic β-lactam deoxyguanidinoproclavaminate (DGPC), a reaction catalyzed by β-lactam synthetase. pnas.org A gene designated as pyc is believed to be involved in converting pyruvate into a C3 unit necessary for the synthesis. asm.org

For industrial production, an intermediate like clavulanic acid tert-butylamine powder is often prepared. google.comgoogle.com This can be achieved by adjusting the pH of a clavulanic acid ethyl acetate (B1210297) solution with a tert-butylamine aqueous solution, followed by back-extraction into water and crystallization with acetone. google.com

Table 2: Key Precursors and Intermediates in Clavulanic Acid Biosynthesis

| Precursor/Intermediate | Role | Source |

| L-arginine | Primary C5 precursor | researchgate.netfrontiersin.org |

| Pyruvate / Glyceraldehyde-3-phosphate | Primary C3 precursor | researchgate.netfrontiersin.orgasm.org |

| N2-(2-carboxyethyl)arginine (CEA) | Early intermediate | pnas.org |

| Deoxyguanidinoproclavaminate (DGPC) | Monocyclic β-lactam intermediate | pnas.org |

| Proclavaminic acid | Monocyclic β-lactam intermediate | nih.gov |

| Clavaminic acid | Bicyclic intermediate | nih.gov |

| Clavulanic acid tert-butylamine | Synthetic intermediate for purification | google.comgoogle.com |

Advanced Fabrication Techniques for Controlled Structure Formation

Beyond the initial synthesis, advanced fabrication techniques are employed to create structured composites, often with the goal of controlling the release of the active components.

Co-crystallization Strategies for Amoxicillin-Clavulanate-Cellulose Systems

Co-crystallization is a technique used to improve the physicochemical properties of active pharmaceutical ingredients. univie.ac.at In the context of amoxicillin and potassium clavulanate, co-crystals have been prepared using methods such as supercritical fluid technology. nih.govscribd.com These co-crystals can then be encapsulated with polymers like ethylcellulose to create sustained-release microspheres. nih.govresearchgate.net Studies have shown that co-crystallization can lead to solid-state interactions between amoxicillin trihydrate and potassium clavulanate, resulting in a more stable form. nih.govresearchgate.net The release rate of potassium clavulanate from these co-crystal microspheres was found to be lower than from microspheres containing potassium clavulanate alone, indicating a sustained-release profile. nih.govresearchgate.net

Microencapsulation Using Cellulose Derivatives

Microencapsulation is a process where particles are coated with a polymer to achieve desired properties, such as modified drug release. researchgate.net Ethylcellulose is a commonly used polymer for encapsulating co-crystals of amoxicillin and potassium clavulanate. nih.govresearchgate.net The emulsion solvent evaporation method is a technique used for this microencapsulation process, resulting in spherical microspheres. nih.govresearchgate.net Research has demonstrated the successful encapsulation of these co-crystals, leading to sustained-release profiles. nih.govscribd.com The use of a pH-independent hydrophobic polymer, such as ethylcellulose, in granulation has also been explored to enhance the stability of clavulanic acid. google.com

Granulation and Compaction Modalities for Composite Preparation

Granulation is a key step in the manufacturing of solid dosage forms, and various techniques are employed for clavulanate-containing formulations. Wet granulation can be used, where clavulanic acid is granulated with a pH-independent hydrophobic polymer and a hydrophilic plasticizer in a non-aqueous solvent. google.com The granulated clavulanic acid, often diluted with low-moisture microcrystalline cellulose, is then blended with other components like amoxicillin trihydrate before compression. google.com

Dry granulation methods, such as roller compaction or slugging, are also utilized. epo.org In this process, the ingredients, including potassium clavulanate blended with microcrystalline cellulose, are mixed and then compacted. epo.org This method avoids the use of liquid binders, which is advantageous for moisture-sensitive substances like potassium clavulanate. googleapis.com The manufacturing environment for these processes is typically controlled to have low humidity. googleapis.com

Process Parameter Optimization in Composite Manufacturing

The manufacturing of clavulanate-cellulose composites requires precise control over various process parameters to ensure the final product's quality, stability, and homogeneity. Given the inherent instability and hygroscopic nature of clavulanate, particularly potassium clavulanate, optimization of the manufacturing process is critical. netzsch.comgoogle.com Key stages where parameter control is essential include granulation, drying, and storage.

Influence of Granulation Conditions on Material Homogeneity

Granulation is a crucial step that transforms fine powders into larger, more uniform agglomerates, or granules. This process is fundamental for ensuring a homogeneous distribution of potassium clavulanate within the cellulose matrix, which is vital for consistent product quality. The method of granulation and the specific parameters used can significantly impact the physical properties and homogeneity of the resulting composite.

Dry granulation methods, such as roller compaction, are often preferred for moisture-sensitive substances like potassium clavulanate. googleapis.comgoogleapis.com This technique involves compacting the powder mixture of potassium clavulanate and microcrystalline cellulose under high pressure to form a dense sheet or ribbon, which is then milled and sieved to obtain granules of the desired size. googleapis.com A homogeneous blend is achieved by thoroughly mixing the dried granules. denmarkpharma.com

Research findings indicate that several granulation parameters directly influence material homogeneity:

Compaction Force: The pressure applied during roller compaction is a critical parameter. A study utilizing a roller compactor with a sinus waved grooved surface found that an applied roll pressure of 1100 psi was effective in producing compacts. googleapis.com This force must be sufficient to form robust granules that can withstand further processing without segregation.

Particle Size Distribution: Control over the particle size of the granules is essential for preventing segregation and ensuring a uniform mixture. Sieving the milled compacts is a common method to separate granules from fine particles. googleapis.com In one process, an air jet sieving system was used to separate granules, with particles smaller than 150 µm being recycled back into the roller compactor to improve yield and consistency. googleapis.com The goal is to achieve a narrow particle size distribution, for instance, between 150 and 1000 µm. googleapis.com

Equipment and Process Settings: Parameters such as roll speed and feeder speed must be carefully controlled. For example, a process might utilize a roll speed of 11 rpm, a horizontal feeder speed of 17 rpm, and a vertical feeder speed of 450 rpm to ensure consistent feeding and compaction. googleapis.com In high-shear wet granulation, variables like the impeller and chopper speed, liquid addition rate, and wet massing time are critical for controlling granule growth and density, which in turn affects homogeneity. pharmjournal.runih.gov Longer massing times can produce denser, stronger granules. nih.gov

| Parameter | Example Value/Condition | Influence on Homogeneity | Source |

| Granulation Method | Dry Granulation (Roller Compaction) | Avoids use of water, preventing degradation of moisture-sensitive clavulanate. | googleapis.comgoogle.com |

| Compaction Force | 1100 psi | Ensures the formation of robust compacts for uniform granulation. | googleapis.com |

| Roll Speed | 11 rpm | Affects the residence time of the material under compression, influencing granule density. | googleapis.com |

| Feeder Speed | 17 rpm (horizontal), 450 rpm (vertical) | Controls the rate of material fed to the rolls, ensuring consistent compaction. | googleapis.com |

| Sieving Aperture | 150 µm | Separates fine particles from desired granules, leading to a more uniform particle size distribution. | googleapis.com |

| Blending | Thorough blending of dried granules | Ensures uniform distribution of the active ingredient and excipients throughout the batch. | denmarkpharma.com |

Control of Water Activity During Drying and Storage for Stability Enhancement

Potassium clavulanate is extremely hygroscopic and susceptible to hydrolysis, making the control of moisture critical for the stability of the clavulanate-cellulose composite. netzsch.comgoogle.com Water activity (a_w), a measure of the energy status of water in a material, is a more accurate predictor of stability than total water content. magtechjournal.comresearchgate.nettabletscapsules.com Lower water activity is directly correlated with higher stability in potassium clavulanate granules. magtechjournal.comresearchgate.net

Drying: The drying process, following granulation, is crucial for reducing the water activity to a level that ensures stability. The wet granules are typically dried in a fluid bed or tray dryer until the desired moisture content is reached. denmarkpharma.com Proper drying is essential to prevent degradation. denmarkpharma.com For moisture-sensitive compositions, advanced techniques like lyophilization (freeze-drying) can be employed. This process has been shown to significantly increase the stability of clavulanate formulations by effectively removing water. google.com The final moisture content of a stable formulation should not exceed 4-5%, and in some cases can be even lower. google.com

Storage and Packaging: Maintaining low water activity during storage is equally important. The hygroscopic nature of potassium clavulanate means it will absorb atmospheric moisture, which can lead to hydrolysis and degradation. netzsch.comresearchgate.net Studies have shown that as a result of storage in a humid atmosphere, the decomposition temperature of potassium clavulanate shifts to lower temperatures. netzsch.com Therefore, the composite must be stored in controlled environments with low relative humidity (RH). googleapis.com

The choice of excipients and packaging plays a significant role. Using microcrystalline cellulose with a low intrinsic water activity (e.g., less than 0.2 at 25°C) is a key starting point. googleapis.com Furthermore, storing the final product in airtight containers is necessary to protect it from environmental moisture. netzsch.com Stability studies performed under accelerated conditions (e.g., 40°C and 75% RH) help determine the appropriate packaging and shelf life. teb.org.trresearchgate.net

| Parameter | Control Measure | Impact on Stability | Source |

| Water Activity (a_w) | Maintain a_w below 0.2 for excipients and final blend. | Lower water activity is positively correlated with higher stability of potassium clavulanate. | googleapis.commagtechjournal.comresearchpublish.com |

| Drying Method | Fluid bed drying, tray drying, or lyophilization (freeze-drying). | Reduces moisture content to a safe level, preventing hydrolysis. Lyophilization provides enhanced stability. | google.comdenmarkpharma.com |

| Final Moisture Content | Target below 4-5% of total weight. | Minimizes the presence of water available for degradation reactions. | google.com |

| Storage Conditions | Controlled temperature (2-8°C recommended) and low relative humidity. | Protects the hygroscopic composite from absorbing atmospheric moisture, which accelerates degradation. | netzsch.com |

| Packaging | Airtight containers. | Provides a physical barrier against moisture ingress during storage. | netzsch.com |

Spectroscopic Probing of Molecular Interactions

Spectroscopic methods are instrumental in revealing the nature of chemical bonds and structural connectivity within the clavulanate-cellulose composite.

FTIR spectroscopy is a powerful technique for identifying functional groups and investigating intermolecular interactions. In the context of clavulanate-cellulose, FTIR studies have been employed to confirm the presence of both components and to probe the interactions between them. innovareacademics.inscielo.brresearchgate.net

Studies have shown that the interaction between potassium clavulanate and cellulose primarily occurs through non-covalent forces such as hydrogen bonding and van der Waals forces. This is evidenced by shifts in the characteristic absorption bands of both clavulanate and cellulose in the FTIR spectrum of the composite material. For instance, the broad band associated with O-H stretching in cellulose may show alterations upon interaction with the clavulanate molecule. nih.gov Similarly, the carbonyl (C=O) stretching frequency of the β-lactam ring in clavulanate, typically observed between 1700 and 1800 cm⁻¹, can be influenced by its association with the cellulose matrix. nih.gov

Compatibility studies using FTIR have been conducted to assess the stability of potassium clavulanate when mixed with excipients like microcrystalline cellulose. These studies record the infrared spectra of both non-degraded and degraded samples to identify any chemical changes. The analysis of these spectra helps in understanding the drug-excipient interactions at a functional group level. innovareacademics.in

Table 1: Key FTIR Spectral Regions for Clavulanate-Cellulose Analysis

| Spectral Region (cm⁻¹) | Associated Functional Group/Interaction | Significance in Clavulanate-Cellulose Analysis |

| 3500-3200 | O-H stretching (Cellulose, Clavulanate) | Indicates hydrogen bonding between clavulanate and cellulose. |

| 3000-2800 | C-H stretching (Cellulose, Clavulanate) | Confirms the presence of both organic components. |

| 1800-1700 | C=O stretching (β-lactam ring of Clavulanate) | Monitors the integrity of the clavulanate structure. |

| ~1645 | O-H bending (Absorbed water in Cellulose) | Provides information on the hydration state of the cellulose. researchgate.net |

NMR spectroscopy provides detailed information about the molecular structure and connectivity of atoms. For clavulanate-cellulose, NMR is crucial for confirming the structural integrity of the clavulanate molecule within the cellulose matrix. innovareacademics.in Research has confirmed that the critical stereochemical configuration of clavulanate, essential for its biological activity, remains unaltered upon incorporation with cellulose.

The use of NMR has verified the isomeric stability of the clavulanate component, ensuring that its characteristic molecular geometry is preserved through non-covalent interactions with the cellulose polymer. This technique is also used to determine the assay of potassium clavulanate in the composite material, often specified as ≥97% by NMR. sigmaaldrich.comsigmaaldrich.com

UV-Vis spectrophotometry is a quantitative technique used to measure the concentration of chromophore-containing substances. Clavulanic acid exhibits a characteristic UV absorption maximum. However, when combined with other UV-absorbing compounds, spectral overlap can occur. rjptonline.org

In mixtures, derivative spectrophotometry can be employed to resolve overlapping spectra and allow for the simultaneous determination of clavulanate and another component. rjptonline.org For instance, the zero-crossing technique in first-derivative UV-Vis spectrophotometry has been successfully used to quantify potassium clavulanate in the presence of amoxicillin. rjptonline.org The stability of potassium clavulanate in various formulations has also been assessed using UV spectrophotometry.

Table 2: UV-Vis Spectrophotometric Parameters for Clavulanate Analysis

| Parameter | Value | Reference |

| λmax (Potassium Clavulanate) | ~252 nm | innovareacademics.in |

| Linearity Range (Clavulanate) | 1 - 10 µg/ml | rjptonline.org |

NIR spectroscopy is a rapid and non-destructive analytical technique that has found application in the compositional analysis of pharmaceutical products, including those containing clavulanate and cellulose. frontiersin.orgresearchgate.net By building spectral libraries and creating quantitative models, NIR can be used to determine the content of active pharmaceutical ingredients and excipients. frontiersin.orgresearchgate.net

Research has demonstrated the feasibility of developing universal NIR models to quantify potassium clavulanate in oral dosage forms. frontiersin.org These models are constructed by selecting a representative set of calibration spectra from a larger library. frontiersin.org NIR spectroscopy, combined with chemometric methods like partial least squares (PLS) regression, has been successfully used for the simultaneous determination of clavulanic acid and amoxicillin in powder formulations containing microcrystalline cellulose. scielo.brresearchgate.net This approach has proven to be a suitable method for quality control. scielo.brresearchgate.net

Solid-State and Thermal Analytical Techniques

Solid-state techniques provide insights into the crystalline structure and phase composition of the clavulanate-cellulose composite.

XRD is a fundamental technique for characterizing the crystalline nature of materials. In the context of clavulanate-cellulose, XRD is used to identify the crystalline phases of each component and to assess any changes in crystallinity upon their combination. innovareacademics.inscielo.brresearchgate.netmedchemexpress.comhres.ca

Studies on nanocomposite beads of Mg-Al layered double hydroxide (B78521) (LDH) and cellulose have utilized XRD to confirm the successful loading of the LDH onto the cellulose matrix. sci-hub.se The diffraction patterns show characteristic peaks for both crystalline cellulose and the LDH phase. sci-hub.se Similarly, in clavulanate-cellulose mixtures, XRD can be used to confirm that the composite formation does not induce significant structural modifications to the clavulanate component. The technique is also valuable in studies of co-crystallization of clavulanate with other substances, where changes in the diffraction pattern can indicate the formation of a new crystalline phase.

Differential Scanning Calorimetry (DSC) for Thermal Transitions and Interactions

Differential Scanning Calorimetry (DSC) is a critical thermoanalytical technique used to investigate the thermal properties of materials, including potential interactions between an active pharmaceutical ingredient (API) and an excipient. nih.gov By measuring the difference in heat flow required to increase the temperature of a sample and a reference, DSC can detect physical and chemical changes, such as melting, crystallization, glass transitions, and decomposition. nih.govtainstruments.com In the context of clavulanate-cellulose formulations, DSC is instrumental in screening for incompatibilities. researchgate.net

When analyzing a physical mixture of potassium clavulanate and microcrystalline cellulose, the resulting DSC thermogram is compared to the thermograms of the individual components. The absence of significant shifts in melting endotherms or the appearance of new exothermic or endothermic peaks typically suggests compatibility between the drug and the excipient. researchgate.netinterrev.com Conversely, the disappearance of a peak, a significant shift in its temperature, or a change in its enthalpy can indicate a potential interaction or incompatibility. researchgate.net

For instance, studies on potassium clavulanate have identified its hygroscopic nature and temperature sensitivity. google.comnetzsch.com DSC analysis can reveal a double exothermic peak for potassium clavulanate, with the second peak related to its decomposition. netzsch.com When mixed with an inert excipient like microcrystalline cellulose, the characteristic peaks of clavulanate are expected to be preserved, although their intensity may vary depending on the ratio of the components in the mixture. interrev.com The broad endotherm typical for microcrystalline cellulose, associated with the evaporation of adsorbed water, would also be present. The compatibility is generally inferred if the thermogram of the mixture represents a superposition of the thermograms of the individual substances.

Table 1: Illustrative DSC Thermal Events for Potassium Clavulanate and Excipients This table is a representative example based on typical findings for these substances and may not reflect a single specific study.

| Material | Thermal Event | Onset Temperature (°C) | Peak Temperature (°C) | Interpretation |

|---|---|---|---|---|

| Potassium Clavulanate | Exothermic Decomposition | ~150 | ~191 / ~200 (double peak) | Onset of thermal degradation. netzsch.com |

| Microcrystalline Cellulose | Endotherm | ~30 | ~80 | Evaporation of physically adsorbed water. atamanchemicals.com |

| 1:1 Mixture | Endotherm | ~30 | ~80 | Water evaporation from cellulose. |

Morphological and Microstructural Investigations

Scanning Electron Microscopy (SEM) for Surface Topography and Particle Morphology

Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface topography, particle size, and shape of materials at a microscopic scale. In the analysis of clavulanate-cellulose formulations, SEM is used to examine the individual components and their physical mixtures.

Potassium clavulanate typically appears as crystalline particles, which can vary in size and habit depending on the crystallization process. Microcrystalline cellulose, on the other hand, is composed of porous, fibrous particles of varying lengths. atamanchemicals.com

When examining a physical mixture or co-processed blend of potassium clavulanate and microcrystalline cellulose, SEM micrographs can reveal how the two components are distributed. It allows for the observation of smaller clavulanate crystals adhering to the larger, irregular surfaces of the cellulose particles. This is important as the degree of mixing and potential for particle agglomeration can impact the formulation's homogeneity and dissolution properties. The excellent compressibility and binding properties of microcrystalline cellulose are partly due to its unique particle morphology, which SEM can effectively characterize. atamanchemicals.com

Transmission Electron Microscopy (TEM) for Nanoscale Features

While SEM provides surface information, Transmission Electron Microscopy (TEM) offers much higher resolution, enabling the investigation of nanoscale features and internal structure. For clavulanate-cellulose systems, TEM is less commonly used for routine analysis but can provide deeper insights, particularly for advanced formulations like nanocomposites or nano-co-crystals.

TEM could be employed to study the interface between clavulanate and cellulose at the nanoscale, revealing details about adhesion or the formation of any new, distinct phases. If clavulanate were, for example, dispersed within a cellulose nanofiber matrix, TEM would be essential to visualize the distribution and size of the drug particles within the polymer network. Such analysis helps in understanding the mechanisms behind modified release profiles or enhanced stability in these advanced formulations.

Chromatographic and Electrophoretic Separations for Purity and Component Quantification

Capillary Electrophoresis (CE) for Component Separation

Capillary Electrophoresis (CE) has emerged as a powerful analytical technique for the separation and quantification of various compounds, including active pharmaceutical ingredients and excipients. Its high efficiency, rapid analysis times, and minimal sample and reagent consumption make it a valuable tool in pharmaceutical analysis. In the context of the clavulanate-cellulose composite, CE can be theoretically applied to separate and characterize the individual components, offering insights into the purity and stability of the formulation.

While direct studies on the capillary electrophoresis of the specific "Clavulanate:Cellulose" composite are not extensively documented in publicly available literature, the separation of clavulanate and related β-lactam antibiotics by CE has been well-established. researchgate.netnih.gov Furthermore, cellulose and its derivatives are commonly used in CE, either as part of the background electrolyte to form a sieving matrix or as a coating on the capillary wall to control the electroosmotic flow. bdn.go.th

This section will detail the established CE methodologies for clavulanic acid and the principles of using cellulose derivatives in CE, which together form the basis for the potential characterization of the clavulanate-cellulose interface.

Principles of Capillary Electrophoresis for Clavulanate Analysis

Capillary Zone Electrophoresis (CZE) is the most fundamental mode of CE and is highly suitable for the analysis of charged molecules like clavulanic acid. The separation in CZE is based on the differences in the electrophoretic mobility of the analytes in a fused-silica capillary filled with a background electrolyte (BGE). When a high voltage is applied across the capillary, analytes migrate at different velocities depending on their charge-to-size ratio, allowing for their separation.

For the simultaneous determination of clavulanic acid and amoxicillin, a common pharmaceutical combination, a fast and efficient CZE method has been developed. scielo.br The separation can be achieved in under two minutes using a 25 mM sodium tetraborate (B1243019) buffer at a pH of 9.3. scielo.br At this pH, clavulanic acid is anionic and migrates towards the anode. The electroosmotic flow (EOF), a bulk flow of the buffer towards the cathode, is typically strong enough to carry all analytes, including anions, towards the detector at the cathodic end of the capillary.

Another CE technique, Micellar Electrokinetic Chromatography (MEKC), can also be employed for the separation of β-lactam antibiotics. sciex.com MEKC is a hybrid of electrophoresis and chromatography that uses a surfactant, such as sodium dodecyl sulfate (B86663) (SDS), added to the BGE at a concentration above its critical micelle concentration. This forms micelles that act as a pseudo-stationary phase, allowing for the separation of both charged and neutral analytes based on their partitioning between the micelles and the aqueous buffer.

Research Findings on CE of Clavulanate

Several studies have demonstrated the successful application of CE for the quantification of clavulanate in pharmaceutical preparations. The operational parameters and performance characteristics of these methods are summarized in the tables below.

Table 1: Capillary Electrophoresis Methods for Clavulanic Acid Analysis

| CE Method | Background Electrolyte (BGE) | pH | Applied Voltage | Detection | Migration Time of Clavulanate | Reference |

|---|---|---|---|---|---|---|

| CZE | 25 mM Sodium Tetraborate | 9.3 | +25 kV | UV at 230 nm | Approx. 2 min | scielo.br |

| CE-C4D | 10 mM Tris/Ace | 7.5 | Not specified | Capacitively Coupled Contactless Conductivity Detection (C4D) | Not specified | nih.gov |

Table 2: Validation Parameters for CE Analysis of Clavulanic Acid

| Parameter | Value | CE Method | Reference |

|---|---|---|---|

| Linearity Range | Not specified | CZE | scielo.br |

| Limit of Detection (LOD) | Not specified | CZE | scielo.br |

| Accuracy (Recovery) | Not specified | CZE | scielo.br |

The data from these studies indicate that CE methods are rapid, efficient, and accurate for the determination of clavulanic acid. The use of different detection methods, such as UV-Vis spectrophotometry and capacitively coupled contactless conductivity detection (C4D), provides flexibility in method development. nih.govscielo.br

Cellulose in Capillary Electrophoresis

Cellulose derivatives, such as methylcellulose, are known to be effective in suppressing the electroosmotic flow (EOF) in CE. sciex.com This can be advantageous in certain applications where the EOF might interfere with the separation. In the context of analyzing a "Clavulanate-Cellulose" composite, the presence of soluble cellulose derivatives from the sample matrix could potentially alter the EOF and, consequently, the migration times of the analytes.

Furthermore, hydrophilic polymers like cellulose derivatives can be dissolved in the BGE to create a separation medium that acts as a molecular sieve. bdn.go.th This technique, known as Capillary Gel Electrophoresis (CGE), is typically used for the separation of large biomolecules like proteins and nucleic acids. bdn.go.thnih.gov While clavulanate is a small molecule, the potential interaction with cellulose in the composite could lead to the formation of larger aggregates that might be amenable to separation by a sieving mechanism.

Potential Application of CE for Clavulanate-Cellulose Characterization

Theoretically, CE could be employed to investigate the interface and structure of the clavulanate-cellulose composite in several ways:

Quantification of Free Clavulanate: A CZE method, similar to those already established, could be used to determine the amount of clavulanate that is not bound to the cellulose matrix. By analyzing an aqueous extract of the composite, the concentration of free clavulanate can be quantified.

Investigation of Binding Interactions: Affinity Capillary Electrophoresis (ACE) is a powerful technique for studying non-covalent interactions. In this approach, one of the interacting partners (e.g., a soluble cellulose derivative) is included in the BGE. The change in the migration time of the other partner (clavulanate) as a function of the concentration of the cellulose derivative can be used to determine the binding constant of their interaction.

Analysis of Degradation Products: CE can be used to separate and monitor the formation of degradation products of clavulanic acid in the presence of cellulose. rjptonline.org This would provide valuable information on the stabilizing or destabilizing effect of the cellulose matrix on the clavulanate molecule.

The development of a specific CE method for the "Clavulanate-Cellulose" composite would require careful optimization of the BGE composition, pH, applied voltage, and detection parameters to achieve adequate separation and sensitivity for both the clavulanate and any potential cellulose-related components or their interaction products.

Mechanistic Research on Clavulanate Release from Cellulose Based Platforms

Elucidation of Release Kinetics in Dissolution Environments

The study of release kinetics provides a quantitative understanding of how a drug is liberated from its carrier over time. This is fundamental to designing delivery systems with desired therapeutic outcomes.

To interpret and predict drug release, researchers employ various mathematical models. One of the most widely recognized is the Higuchi model, which describes the release of a drug from an insoluble matrix as a process governed by diffusion. nih.govnih.gov The model is based on the hypothesis that the drug is dispersed in the polymer matrix, and its release is proportional to the square root of time. nih.govnih.gov

The Higuchi equation is expressed as:

Q = KH * √t

Where:

Q is the cumulative amount of drug released at time t.

KH is the Higuchi dissolution constant.

This model is particularly useful for systems where the drug concentration in the matrix is higher than its solubility, and the release is primarily driven by the diffusion of the drug through the matrix pores. nih.gov Studies on various drug-cellulose systems have demonstrated the applicability of the Higuchi model, indicating a diffusion-controlled release mechanism. researchgate.netnih.gov

To illustrate the application of different kinetic models, consider the following hypothetical data for clavulanate release from a cellulose (B213188) matrix, fitted to Zero Order, First Order, Higuchi, and Korsmeyer-Peppas models. The model with the highest correlation coefficient (R²) is considered the best fit for the release data.

Drug release from polymeric matrices can be categorized based on the mechanism of diffusion. Fickian diffusion is characterized by the movement of the drug down a concentration gradient, where the rate of diffusion is much slower than the rate of polymer chain relaxation. researchgate.net In contrast, non-Fickian (or anomalous) transport occurs when the diffusion and polymer relaxation rates are comparable. researchgate.netsemanticscholar.org

The Korsmeyer-Peppas model is often used to elucidate the release mechanism by analyzing the release exponent 'n':

Mt / M∞ = k * tn

Where:

Mt / M∞ is the fraction of drug released at time t.

k is the release rate constant.

n is the release exponent, which indicates the mechanism of drug release. semanticscholar.org

The value of 'n' provides insight into the transport mechanism. For a cylindrical geometry, an 'n' value of 0.45 suggests Fickian diffusion, while values between 0.45 and 0.89 indicate non-Fickian transport. An 'n' value of 0.89 corresponds to Case II transport, which is controlled by polymer swelling and relaxation. researchgate.net

Impact of Cellulose Polymorphs and Derivative Modifications on Release Profiles

The physicochemical properties of the cellulose itself play a pivotal role in dictating the release profile of clavulanate. Variations in the crystalline structure (polymorphs) and chemical modifications of the cellulose backbone can significantly alter the drug release kinetics.

The viscosity of the cellulose derivative, which is related to its molecular weight, is a critical factor influencing drug release. nih.govnih.gov Generally, an increase in viscosity leads to a denser gel network upon hydration, which can hinder drug diffusion and result in a slower release rate. nih.gov However, some studies have reported that higher viscosity grades of ethylcellulose can lead to marginally increased release rates, potentially due to differences in tablet porosity. internationalscholarsjournals.com

The substitution pattern on the cellulose backbone—the type and distribution of substituent groups—also has a profound effect on drug release. nih.govnih.govyoutube.com For instance, in hydroxypropyl methylcellulose (B11928114) (HPMC), a more heterogeneous distribution of substituent groups can lead to a decreased drug release rate. nih.gov The type of substitution influences the polymer's hydration properties, which in turn affects the formation of the gel layer that controls drug release. researchgate.net

The formulation of cellulose-based platforms often includes various additives and excipients that can influence the matrix integrity and the solubilization of the drug. For instance, the inclusion of microcrystalline cellulose can act as an inert excipient in granules of potassium clavulanate. google.com The ratio of the active ingredient to the excipient can be optimized to achieve desired granule properties and flowability. google.com

Other excipients, such as lubricants like magnesium stearate (B1226849), can impact the drug release rate. Being hydrophobic, magnesium stearate can reduce the release rate from an ethylcellulose matrix. internationalscholarsjournals.com The choice of fillers, whether soluble (like lactose) or insoluble (like tribasic calcium phosphate), can also modify the release profile of the drug from the cellulose matrix. researchgate.net

pH-Dependent Release Studies for Environmental Responsiveness

The pH of the surrounding environment can significantly influence the release of drugs from certain cellulose derivatives. This property is particularly valuable for targeted drug delivery, where release is desired in a specific region of the gastrointestinal tract with a characteristic pH.

Cellulose derivatives such as cellulose acetate (B1210297) phthalate (B1215562) (CAP) are pH-sensitive polymers. nih.govnih.gov CAP is resistant to acidic environments, like that of the stomach, but dissolves in the more alkaline conditions of the small intestine. nih.gov This pH-dependent solubility is due to the presence of ionizable phthalate groups. nih.gov This characteristic allows for the design of enteric-coated formulations that protect acid-labile drugs like clavulanate from degradation in the stomach and facilitate their release in the intestine.

Studies have shown that the release of drugs from CAP-based systems is significantly influenced by the pH of the dissolution medium. nih.gov For instance, drug release from CAP nanofibers was found to be pH-dependent, highlighting its potential for controlled release systems. nih.gov Similarly, pH-responsive carboxylic cellulose acetate nanoparticles have been shown to release penicillin G at different rates depending on the pH of the medium, with the slowest release observed at a neutral pH of 7.4. doaj.org

The following table summarizes the pH-dependent release behavior of a hypothetical clavulanate formulation using a pH-sensitive cellulose derivative.

Correlation of Material Microstructure with Release Dynamics

The release dynamics of clavulanate from cellulose-based platforms are intricately linked to the microstructure of the cellulose matrix. Key structural characteristics such as porosity, crystallinity, and the specific cellulose derivative used determine the mechanisms governing the drug's release, which primarily include diffusion and matrix erosion. researchgate.netijpsjournal.com The interplay of these factors allows for the modulation of release profiles, ranging from immediate to sustained release. nih.gov

The microstructure of a cellulose-based system, such as a tablet or hydrogel, creates a porous matrix that controls the rate at which clavulanate is released. researchgate.netijpsjournal.com When the platform comes into contact with aqueous fluids, the fluid penetrates the porous network, dissolving the water-soluble clavulanate. The dissolved drug then diffuses out of the matrix into the surrounding medium. The rate of this diffusion is directly influenced by the tortuosity and pore size of the cellulose network. A more porous and less tortuous structure facilitates faster fluid ingress and drug egress, leading to a quicker release. Conversely, a denser matrix with smaller, more complex pore channels will slow down diffusion, resulting in a more sustained release profile.

Different derivatives of cellulose exhibit distinct release behaviors due to their unique microstructural properties. For instance, microcrystalline cellulose (MCC) is often used in immediate-release formulations because it can form a porous matrix that disintegrates quickly. nih.gov In contrast, polymers like Hydroxypropyl methylcellulose (HPMC) or Ethyl cellulose (EC) can form robust, swellable gel matrices that erode slowly, thereby providing sustained release. ijpsjournal.comnih.gov In such systems, the release mechanism is a combination of diffusion through the gel layer and the gradual erosion of the polymer matrix itself.

Crystallinity of the Cellulose Matrix

The degree of crystallinity within the cellulose platform is another critical factor. Cellulose is composed of both crystalline and amorphous regions. ijpsjournal.com The amorphous regions are less ordered and more accessible to water, allowing for faster hydration and drug dissolution. The crystalline regions are highly ordered and less permeable to water. nih.gov An increase in the crystallinity index of the cellulose matrix generally leads to a slower release rate. This is because the crystalline domains act as impermeable obstacles, forcing the dissolved drug to navigate a more tortuous path through the amorphous regions, thus slowing its diffusion out of the matrix. nih.gov For example, research on the enzymatic hydrolysis of cellulose has shown that the reaction rate is linearly proportional to the crystallinity index, indicating that less crystalline forms are more readily accessible and reactive. nih.gov

The following table illustrates the conceptual relationship between the microstructural properties of a cellulose matrix and the expected release dynamics for a water-soluble compound like clavulanate, based on established principles of drug delivery.

| Matrix Property | Microstructural Characteristic | Primary Release Mechanism | Expected Clavulanate Release Rate |

| Porosity | High Porosity / Large Pore Size | Diffusion | Fast |

| Low Porosity / Small Pore Size | Diffusion | Slow | |

| Crystallinity | Low Crystallinity / High Amorphous Content | Diffusion & Erosion | Fast |

| High Crystallinity / Low Amorphous Content | Diffusion & Erosion | Slow | |

| Polymer Type | Microcrystalline Cellulose (MCC) | Swelling & Disintegration | Very Fast (Immediate Release) |

| Hydroxypropyl Methylcellulose (HPMC) | Swelling, Diffusion & Erosion | Moderate to Slow (Sustained Release) | |

| Ethyl Cellulose (EC) | Diffusion through insoluble matrix | Slow (Sustained Release) |

This table provides an illustrative guide to the expected correlations based on general principles of drug release from cellulose matrices.

By carefully selecting the type of cellulose, its particle size, and processing parameters, formulators can engineer a matrix with a specific microstructure to achieve a desired release profile for clavulanate, whether it be for rapid action or prolonged therapeutic effect. researchgate.net

Advanced Research Applications of Clavulanate Cellulose Systems in Chemical Biology and Materials Science

Investigations into β-Lactamase Inhibition Potentiation via Cellulose (B213188) Composites

The primary mechanism of clavulanate is the inactivation of β-lactamase enzymes, which are produced by bacteria to degrade β-lactam antibiotics. nih.govmdpi.com Research into cellulose composites seeks to potentiate this inhibitory action, not by altering the fundamental chemical interaction, but by optimizing the microenvironment in which it occurs. A cellulose matrix can serve to concentrate and co-localize clavulanate with a partner antibiotic, thereby increasing the effective concentration at the site of bacterial resistance.

Synergistic Action in Antimicrobial Research Modalities

Clavulanic acid on its own possesses weak antimicrobial effects. nih.gov Its clinical and research significance lies in its synergistic action with β-lactam antibiotics such as amoxicillin (B794) and ticarcillin. mdpi.comnih.gov By inhibiting β-lactamase, clavulanate allows the partner antibiotic to effectively disrupt bacterial cell-wall synthesis. nih.gov

The incorporation of clavulanate into cellulose-based composites introduces a new dimension to this synergy. Cellulose scaffolds can be engineered to provide a sustained and simultaneous release of both clavulanate and a β-lactam antibiotic. This co-delivery ensures that the inhibitor is present to protect the antibiotic as it is released, potentially overcoming resistance mechanisms more effectively. Furthermore, certain cellulose composites, particularly those incorporating agents like silver nanoparticles, have demonstrated their own antimicrobial properties, which could lead to a multi-pronged approach to combating bacterial growth. semanticscholar.orgnih.gov

Mechanisms of β-Lactamase Irreversible Binding within Composite Contexts

The inhibitory power of clavulanic acid stems from its ability to irreversibly bind to the active site of β-lactamase enzymes. nih.gov Structurally, clavulanic acid features a β-lactam ring connected to an oxazolidine (B1195125) ring. mdpi.comnih.gov The process of inhibition begins when the serine residue in the active site of the β-lactamase attacks the carbonyl carbon of the β-lactam ring in clavulanate, forming a covalent acyl-enzyme intermediate. nih.govmdpi.com This is followed by a series of chemical rearrangements involving the opening of the oxazolidine ring, which ultimately leads to a stable, cross-linked product that permanently inactivates the enzyme. nih.gov This "suicide inhibition" mechanism means that the enzyme participates in its own destruction. nih.gov

Within a cellulose composite, this fundamental chemical mechanism remains unchanged. However, the properties of the cellulose matrix—such as its porosity, hydrophilicity, and local pH—can influence the kinetics of this interaction. The composite can act as a reservoir, maintaining a localized concentration of clavulanate that ensures a sufficient supply of the inhibitor to continuously inactivate β-lactamase enzymes produced by bacteria colonizing the material's surface. The physical structure of the cellulose scaffold could also sterically protect the clavulanate from non-specific degradation, preserving its inhibitory potential until it encounters the target enzyme.

Cellulose as a Scaffold for Encapsulation and Controlled Release of Clavulanate

Cellulose and its derivatives are highly valued in biomedical research for their excellent properties, including biocompatibility, biodegradability, non-toxicity, and mechanical robustness. nih.govnih.govnih.gov Bacterial cellulose, in particular, is noted for its high purity, high water absorption capacity, and an ultrafine, porous nanofibrillar 3D structure that mimics the native extracellular matrix. nih.govnih.gov These characteristics make cellulose an ideal scaffold material for the encapsulation and controlled release of therapeutic agents like clavulanate. nih.govbris.ac.uk The porous network of a cellulose scaffold can physically entrap drug molecules, which are then released over time as the surrounding fluid permeates the matrix. nih.gov

Design of Hydrogel Systems for Sustained Clavulanate Liberation

Cellulose-based hydrogels are three-dimensional polymer networks capable of absorbing and retaining large amounts of water. mdpi.comnih.gov This high water content and porous structure make them exceptionally suitable for encapsulating water-soluble molecules like clavulanate. researchgate.net The design of these hydrogels allows for precise control over the release kinetics of the encapsulated compound. nih.govmdpi.com

The rate of clavulanate liberation can be tailored by modulating several key properties of the hydrogel:

Crosslinking Density: A higher degree of crosslinking creates a tighter polymer network, reducing the mesh size and thereby slowing the diffusion and release of the entrapped clavulanate. researchgate.net

Porosity: The size and interconnectivity of the pores within the hydrogel directly influence the rate at which the drug can diffuse out into the surrounding environment. researchgate.net

Swelling Behavior: The release of a drug can be linked to the controlled swelling of the hydrogel matrix as it absorbs water. nih.gov

By manipulating these parameters, researchers can design hydrogel systems that provide a sustained, zero-order, or even stimulus-responsive release of clavulanate over extended periods. researchgate.netnih.gov

Table 1: Properties of Select Cellulose Derivatives Used in Hydrogel Formulations

| Derivative | Key Properties for Hydrogel Formation | Potential Advantage for Clavulanate Release |

|---|---|---|

| Bacterial Cellulose (BC) | High purity, high water holding capacity, excellent mechanical strength, nanofibrillar network. nih.gov | Provides a robust, highly porous scaffold for high drug loading and sustained release. |

| Carboxymethyl Cellulose (CMC) | Anionic nature, high viscosity in aqueous solutions, forms gels with multivalent cations. mdpi.com | Allows for ionic interactions and the formation of chemically crosslinked gels for release modulation. |

| Hydroxyethyl Cellulose (HEC) | Non-ionic, good water solubility, forms clear gels. mdpi.com | Useful for creating simple, physically crosslinked hydrogels with predictable diffusion-based release. |

| Ethylcellulose (EC) | Water-insoluble, forms stable matrices. nih.gov | Can be used in composite hydrogels or as coatings to create barriers that significantly prolong release. nih.gov |

Fabrication of Microspheres and Microcapsules for Modulated Release

Microencapsulation is a technique used to enclose small particles of a substance within a polymeric shell, creating microspheres or microcapsules. researchgate.netnih.gov This approach is highly effective for protecting sensitive compounds like clavulanate from degradation and for achieving finely tuned release profiles. researchgate.netnih.gov Cellulose derivatives, such as ethylcellulose, are commonly used as coating materials in these fabrication processes. nih.gov

Several methods can be employed to create clavulanate-loaded cellulose microspheres:

Emulsion-Solvent Evaporation: In this technique, a solution of the cellulose derivative and clavulanate in a volatile organic solvent is emulsified in an aqueous phase. The solvent is then evaporated, causing the polymer to precipitate and form solid microspheres encapsulating the drug. nih.govimpactfactor.org

Spray Drying: A solution or suspension containing clavulanate and a cellulose polymer is atomized into a hot gas stream. The rapid evaporation of the solvent results in the formation of dry, drug-loaded microspheres. researchgate.net

Coacervation: This physicochemical process involves phase separation in a polymer solution, leading to the formation of a polymer-rich coacervate phase that coats the dispersed drug particles. researchgate.net

These microparticulate systems can be designed to release clavulanate in response to specific triggers or to provide a consistent release rate over days or even weeks. impactfactor.orgmdpi.com

Table 2: Comparison of Microencapsulation Techniques for Clavulanate-Cellulose Systems

| Fabrication Technique | General Principle | Suitability for Clavulanate-Cellulose |

|---|---|---|

| Emulsion-Solvent Evaporation | A drug-polymer solution is emulsified, and the solvent is removed by evaporation to form solid microspheres. impactfactor.org | Well-suited for water-insoluble derivatives like ethylcellulose to create a matrix that slows the release of water-soluble clavulanate. nih.gov |

| Spray Drying | A drug-polymer solution is atomized into a hot air stream, leading to rapid solvent evaporation and particle formation. researchgate.net | A rapid, scalable process, but the heat involved may require careful optimization to prevent clavulanate degradation. |

| Coacervation/Phase Separation | A polymer is induced to phase-separate from a solution and deposit around core drug particles. researchgate.net | A complex method that can achieve high encapsulation efficiency but requires precise control over process parameters. |

Exploration of Cellulose Functionalization for Enhanced Compound Interaction

The surface of cellulose is rich in hydroxyl (-OH) groups, which provide ample opportunities for chemical modification. nih.gov Functionalizing the cellulose scaffold can fundamentally alter its surface chemistry, enabling enhanced interaction with encapsulated compounds like clavulanate. This strategy is employed to improve drug loading capacity, control release rates, and impart additional functionalities to the composite material. dntb.gov.uaresearchgate.net

By introducing specific functional groups onto the cellulose backbone, the interaction with clavulanate can be tailored. Clavulanic acid possesses a carboxylic acid group, which is anionic at physiological pH. Therefore, introducing cationic (positively charged) groups onto the cellulose scaffold can create strong ionic interactions. researchgate.netmdpi.com This has been shown to increase cell attachment on cellulose surfaces and can be leveraged to bind clavulanate more strongly to the matrix. researchgate.net This enhanced binding can lead to a higher loading efficiency and a more prolonged, sustained release profile compared to systems relying solely on physical entrapment. mdpi.com

Table 3: Selected Surface Functionalization Methods for Cellulose Scaffolds

| Functionalization Method | Reagents/Process | Resulting Functional Group | Potential Impact on Clavulanate Interaction |

|---|---|---|---|

| Cationization | Involves reacting cellulose with compounds like glycidyltrimethylammonium chloride. researchgate.net | Quaternary ammonium (B1175870) (positively charged). researchgate.net | Creates ionic bonds with the anionic carboxyl group of clavulanate, enhancing loading and prolonging release. mdpi.com |

| Periodate (B1199274) Oxidation | Treatment with sodium periodate cleaves C2-C3 bonds in glucose units. nih.gov | Dialdehyde groups. nih.gov | Aldehyde groups are highly reactive and can be used for further covalent attachment of clavulanate or other molecules. |

| Carboxylation (e.g., TEMPO-oxidation) | Oxidation using 2,2,6,6-tetramethylpiperidine (B32323) 1-oxyl (TEMPO) radical. | Carboxyl (negatively charged). | Increases negative surface charge, which would likely result in repulsive forces with clavulanate, potentially leading to faster release. |

| Amination | Multi-step process often involving tosylation followed by reaction with an amine-containing molecule. dntb.gov.ua | Primary or secondary amine groups. | Introduces nucleophilic sites and potential for positive charge at lower pH, enabling different types of chemical linkages or ionic interactions. |

Graft Copolymerization and Chemical Derivatization of Cellulose

Graft copolymerization is a prominent technique for modifying the inherent properties of cellulose. This process involves the covalent bonding of synthetic polymer chains onto the cellulose backbone, which can introduce new functionalities. researchgate.net Various initiation methods, including chemical initiation using agents like ceric ammonium nitrate, can be employed to create active sites on the cellulose molecule for polymerization to occur. researchgate.net

Chemical derivatization, on the other hand, involves the modification of the hydroxyl groups present on the cellulose structure. researchgate.net Techniques such as esterification and etherification are commonly used to alter the chemical and physical characteristics of cellulose, thereby influencing its solubility, thermal stability, and interaction with active pharmaceutical ingredients. researchgate.net For instance, the introduction of specific functional groups can be achieved through reactions with acyl chlorides or acid anhydrides. researchgate.net While these methods are well-established for various molecules, specific studies detailing the graft copolymerization of clavulanate onto cellulose or the extensive chemical derivatization of cellulose with clavulanic acid are not widely reported.

The successful synthesis of graft copolymers is often confirmed through analytical techniques such as Fourier-transform infrared spectroscopy (FTIR), scanning electron microscopy (SEM), thermogravimetric analysis (TGA), and X-ray diffraction (XRD). These methods help in characterizing the structural and thermal properties of the newly formed copolymers.

Table 1: Overview of Cellulose Modification Techniques

| Modification Technique | Description | Potential Application for Clavulanate-Cellulose Systems |

|---|---|---|

| Graft Copolymerization | Covalent bonding of synthetic polymer chains onto the cellulose backbone. | To control the release profile of clavulanate and enhance its stability. |

| Chemical Derivatization | Modification of hydroxyl groups on the cellulose structure (e.g., esterification, etherification). | To alter the hydrophilicity/hydrophobicity of the cellulose carrier, thereby influencing clavulanate loading and release. |

| Surface Modification | Altering the surface properties of cellulose to tailor adsorption and release characteristics. | To create specific interaction sites for clavulanate, enabling a more controlled and targeted delivery. |

Surface Modification Techniques for Tailored Adsorption and Release

Surface modification of cellulose is a key strategy to control the adsorption and subsequent release of therapeutic agents. nih.gov By altering the surface chemistry of the cellulose matrix, it is possible to tailor its interaction with drug molecules, thereby modulating the release kinetics. nih.gov These modifications can enhance the drug-loading capacity and provide a more controlled release profile. aalto.fi

Various methods, including chemical treatments and the application of coatings, can be employed to modify the surface properties of cellulose. For instance, the introduction of specific functional groups can create targeted binding sites for drug molecules, leading to a more predictable and sustained release. The choice of surface modifier and the modification technique can significantly impact the physicochemical properties of the cellulose matrix and, consequently, the drug release behavior. nih.gov While these techniques are widely explored for various drugs, detailed research on surface modification of cellulose specifically for the tailored adsorption and release of clavulanate is limited.

Bacterial Cellulose as a Sustainable Matrix for Clavulanate Integration

Bacterial cellulose (BC) has emerged as a promising and sustainable biomaterial for drug delivery applications due to its unique properties, including high purity, biocompatibility, and a nanofibrillar structure. nih.govtaylorfrancis.com Produced by various bacteria, BC is free from lignin (B12514952) and hemicellulose, which are typically found in plant-derived cellulose. Its high water-holding capacity and mechanical strength make it an excellent candidate for creating advanced drug delivery systems. mdpi.com

The integration of therapeutic agents into the BC matrix can be achieved through various methods, leading to the development of functional composites. However, pristine BC may have limitations in certain applications, necessitating modifications to enhance its properties for specific drug delivery needs. nih.gov

Biosynthesis and Structural Diversities of Bacterial Cellulose for Composites

Bacterial cellulose is synthesized by microorganisms, with Komagataeibacter xylinus being one of the most studied producers. mdpi.com The biosynthesis process results in a three-dimensional network of cellulose nanofibers, which provides a highly porous structure. mdpi.com The properties of BC can be influenced by the fermentation conditions, such as the carbon source and cultivation method (static or agitated). nih.gov

The unique structural characteristics of BC, including its high crystallinity and large surface area, make it an ideal matrix for the development of composite materials. azom.com By incorporating other materials, such as polymers or nanoparticles, the properties of BC can be tailored for specific applications, including controlled drug release. The synthesis of BC composites can be carried out using in situ methods, where additives are introduced during the fermentation process, or ex situ methods, where the pre-formed BC matrix is modified.

Table 2: Properties of Bacterial Cellulose for Drug Delivery

| Property | Description | Relevance for Clavulanate Integration |

|---|---|---|

| High Purity | Free from lignin, hemicellulose, and pectin. | Reduces the risk of impurities interfering with clavulanate stability and activity. |

| Biocompatibility | Well-tolerated by biological systems. nih.gov | Essential for safe in-vivo applications of a clavulanate delivery system. |

| Nanofibrillar Structure | Three-dimensional network of nanofibers. mdpi.com | Provides a high surface area for drug loading and potential for controlled release. |

| High Water-Holding Capacity | Can absorb and retain large amounts of water. mdpi.com | Can influence the swelling behavior of the matrix and the diffusion-based release of clavulanate. |

| Mechanical Strength | Possesses good tensile strength and flexibility. mdpi.com | Ensures the structural integrity of the delivery system during handling and application. |

Adsorption and Release Dynamics of Clavulanate from Bacterial Cellulose

The porous, nanofibrillar network of bacterial cellulose provides an excellent environment for the adsorption and controlled release of therapeutic molecules. nih.gov The release of a drug from a BC matrix is influenced by several factors, including the properties of the drug, the structure of the BC network, and any modifications made to the cellulose. frontiersin.org

The adsorption of molecules onto BC can occur through various mechanisms, including hydrogen bonding and van der Waals forces. nih.gov The release kinetics can often be described by mathematical models such as the Higuchi and Korsmeyer-Peppas models, which provide insights into the diffusion and release mechanisms. nih.gov While the adsorption and release of various drugs from bacterial cellulose have been studied, specific research detailing the adsorption and release dynamics of clavulanate from bacterial cellulose matrices is not extensively available. Such studies would be crucial for designing effective and reliable clavulanate delivery systems based on this sustainable biopolymer.

Computational and Theoretical Investigations of Clavulanate Cellulose Interactions

Quantum Chemical Approaches to Clavulanate Molecular Behavior

Quantum chemistry focuses on solving the Schrödinger equation to predict the electronic structure and properties of molecules. compbiophyschem.comyoutube.com These methods are crucial for understanding the intrinsic properties of clavulanate, such as its three-dimensional structure and chemical reactivity, which are fundamental to its interaction with cellulose (B213188).

The biological activity of chiral molecules like clavulanate is highly dependent on their specific three-dimensional arrangement, or absolute configuration. nih.govresearchgate.net Computational methods have become indispensable for determining the absolute configuration of chiral molecules, often complementing or replacing the need for X-ray crystallography. researchgate.net

Theoretical studies on clavulanate potassium have successfully used a combination of chiroptical spectroscopies and theoretical calculations to determine its chirality. nih.gov Methods such as Density Functional Theory (DFT) are employed to calculate the theoretical electronic circular dichroism (ECD) and vibrational circular dichroism (VCD) spectra for a given molecular configuration. nih.govresearchgate.net The process involves:

Conformational Analysis : Identifying all possible low-energy shapes (conformers) of the molecule using molecular mechanics or semiempirical methods. nih.gov

Geometric Optimization : Refining the geometry of these conformers using higher-level theories like DFT. nih.gov

Spectral Calculation : Computing the theoretical ECD and VCD spectra for the optimized conformers. nih.govnih.gov

Comparison : Matching the calculated spectra with experimentally measured spectra to assign the correct absolute configuration. nih.govresearchgate.net

For clavulanate potassium, this approach has demonstrated that specific features in the ECD and VCD spectra can serve as diagnostic markers for its absolute configuration. nih.gov

Table 1: Computational Methods for Determining Clavulanate Absolute Configuration

| Computational Method | Application | Key Findings | Reference |

|---|---|---|---|

| Density Functional Theory (DFT) | Calculation of theoretical VCD and ECD spectra. | Identified diagnostic Cotton effects for configuration determination. | nih.gov |

| Time-Dependent DFT (TDDFT) | Calculation of electronic transitions for ECD spectra. | Enables reliable assignment of absolute configuration for complex molecules. | nih.gov |

| Molecular Mechanics (MMFF94) | Initial systematic conformational search. | Provides a set of possible low-energy conformers for further analysis. | nih.gov |

Quantum chemical calculations provide deep insights into the electronic structure of clavulanate, which is key to predicting its chemical reactivity. humanjournals.comresearchgate.net By analyzing molecular orbitals, electron density, and electrostatic potential, researchers can identify the parts of the molecule most likely to engage in chemical reactions.

Studies using DFT with the B3LYP/6-31G* level of theory have been performed on clavulanic acid, potassium clavulanate, and its anion in both the gas phase and in aqueous solution. humanjournals.comresearchgate.netresearchgate.net These analyses include:

Atoms in Molecules (AIM) Theory : AIM analysis characterizes the nature of chemical bonds based on the topology of the electron density, helping to quantify bond strength and stability. humanjournals.comrsc.org

Molecular Electrostatic Potential (MEP) Surfaces : MEP maps visualize the electrostatic potential on the molecule's surface, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. humanjournals.comresearchgate.net For the clavulanate anion, these maps support its higher reactivity compared to the acid or salt form. humanjournals.com

Frontier Molecular Orbitals (HOMO-LUMO) : The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a critical indicator of chemical reactivity. A smaller gap suggests the molecule is more reactive. rsc.org Calculations show the clavulanate anion has a higher reactivity, which is consistent with its role as a β-lactamase inhibitor. humanjournals.com

These computational tools collectively provide a detailed picture of clavulanate's electronic properties and allow for the prediction of its behavior when interacting with other molecules, such as the hydroxyl groups on a cellulose polymer. humanjournals.comrsc.org

Molecular Dynamics Simulations of Interfacial Binding and Stability

While quantum mechanics excels at describing individual molecules, molecular dynamics (MD) simulations are better suited for studying large systems, such as the interaction between clavulanate and a cellulose polymer chain. mdpi.comnih.gov MD simulations use classical mechanics to model the movements of atoms and molecules over time, providing a dynamic view of how they interact. nih.gov